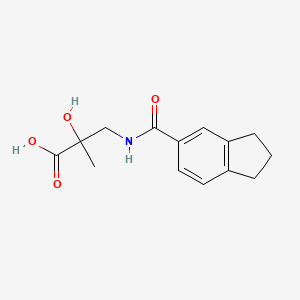
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as DPIA, is a chemical compound with potential applications in the field of scientific research. DPIA is a derivative of the natural amino acid serine and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves its inhibition of serine hydrolase. Serine hydrolase is an enzyme that plays a key role in the regulation of various physiological processes, including inflammation, pain, and cancer. By inhibiting the activity of this enzyme, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of serine hydrolase, which is involved in a range of physiological processes including inflammation, pain, and cancer. 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is its potential as a tool for scientific research. Its ability to inhibit the activity of serine hydrolase makes it a potentially useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid. One area of interest is the development of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid-based therapeutics for the treatment of various diseases, including inflammation, pain, and cancer. Another area of interest is the further study of the biochemical and physiological effects of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including its potential effects on other enzymes and physiological processes. Additionally, the development of more efficient and cost-effective synthesis methods for 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid may facilitate its use in a wider range of research applications.
Méthodes De Synthèse
The synthesis of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves the reaction of serine with 2,3-dihydro-1H-indene-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine to yield 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid.
Applications De Recherche Scientifique
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to inhibit the activity of the enzyme serine hydrolase, which is involved in a range of physiological processes including inflammation, pain, and cancer. 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(19,13(17)18)8-15-12(16)11-6-5-9-3-2-4-10(9)7-11/h5-7,19H,2-4,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGYFZPJCOIGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(CCC2)C=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
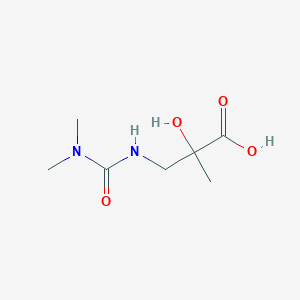
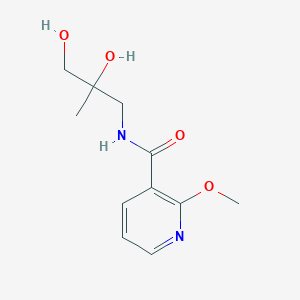
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
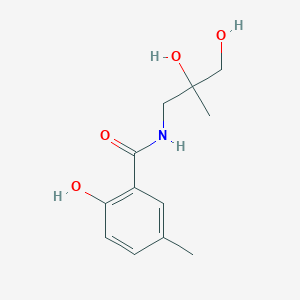
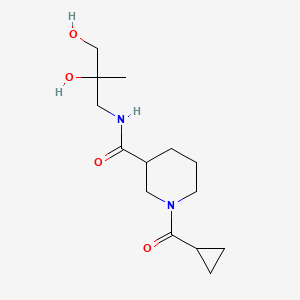

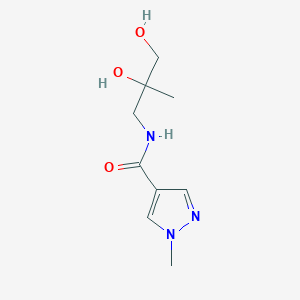
![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)